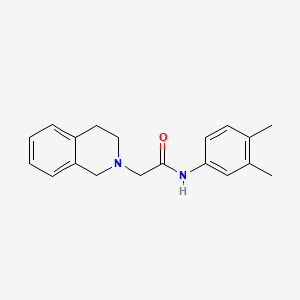
3-(5-bromo-2-propoxyphenyl)-2-cyano-N-isopropylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-bromo-2-propoxyphenyl)-2-cyano-N-isopropylacrylamide is a chemical compound that belongs to the family of acrylamide derivatives. This compound has been extensively studied due to its unique properties, which make it suitable for various scientific research applications.
Wirkmechanismus
The mechanism of action of 3-(5-bromo-2-propoxyphenyl)-2-cyano-N-isopropylacrylamide is not fully understood. However, it is believed that the reversible thermoresponsive behavior of this compound is due to the presence of a nitrile group, which undergoes a reversible conformational change upon heating or cooling. This conformational change is thought to be responsible for the changes in the physical properties of the compound, such as its solubility and gelation behavior.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound is biocompatible and does not exhibit any cytotoxicity or genotoxicity. This makes it suitable for various biomedical applications, such as drug delivery and tissue engineering.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(5-bromo-2-propoxyphenyl)-2-cyano-N-isopropylacrylamide in lab experiments include its reversible thermoresponsive behavior, biocompatibility, and ease of synthesis. However, the limitations of using this compound include its relatively high cost and the need for specialized equipment to study its thermoresponsive behavior.
Zukünftige Richtungen
There are several future directions for the research on 3-(5-bromo-2-propoxyphenyl)-2-cyano-N-isopropylacrylamide. These include the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its thermoresponsive behavior in different solvents and environments, and the exploration of its potential applications in drug delivery, tissue engineering, and biosensors. Additionally, the development of new derivatives of this compound with improved properties may also be an area of future research.
Synthesemethoden
The synthesis of 3-(5-bromo-2-propoxyphenyl)-2-cyano-N-isopropylacrylamide involves the reaction of 5-bromo-2-propoxyaniline with acryloyl chloride in the presence of triethylamine. The resulting product is then reacted with N-isopropylcyanoacetamide to yield this compound. The purity of the final product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2-propoxyphenyl)-2-cyano-N-isopropylacrylamide has been extensively used in scientific research due to its unique properties. This compound is known to exhibit a reversible thermoresponsive behavior, which makes it suitable for various applications such as drug delivery, tissue engineering, and biosensors. The thermoresponsive behavior of this compound is attributed to the presence of a nitrile group, which undergoes a reversible conformational change upon heating or cooling.
Eigenschaften
IUPAC Name |
(E)-3-(5-bromo-2-propoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c1-4-7-21-15-6-5-14(17)9-12(15)8-13(10-18)16(20)19-11(2)3/h5-6,8-9,11H,4,7H2,1-3H3,(H,19,20)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAPMDCKMFDKCD-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5328076.png)
![5-{3-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328081.png)
![[3-(ethoxycarbonyl)phenyl]phosphinic acid](/img/structure/B5328087.png)



![N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5328126.png)
![(3-{3-[(4-methyl-1-piperazinyl)carbonyl]-1,4'-bipiperidin-1'-yl}-3-oxopropyl)amine dihydrochloride](/img/structure/B5328128.png)
![N-(4-methoxy-2-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5328130.png)

![5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}-N-(tetrahydrofuran-3-ylmethyl)pyridin-2-amine](/img/structure/B5328145.png)
![N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5328148.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B5328159.png)
![3-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5328166.png)